Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

exo-5-Norbornenecarboxylic acid structure
934-30-5 structure
exo-5-Norbornenecarboxylic acid
934-30-5
C8H10O2
138.163802623749
MFCD00213362
860997
329763554

exo-5-Norbornenecarboxylic acid Properties

Names and Identifiers

    • exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
    • exo-5-Norbornene-2-carboxylic acid
    • exo-5-Norbornenecarboxylic acid
    • 5-Norbornene-2-carboxylic acid, exo- (8CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
    • 2-Norbornene-5-exo-carboxylic acid
    • cis-5-Norbornene-exo-2-carboxylic acid
    • exo-2-Norbornene-5-carboxylic acid
    • exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • exo-Norbornene-2-carboxylic acid
    • NSC 155661
    • NC
    • J2V3Y5GJN8
    • G78912
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
    • HC3MC8BB2Q
    • AKOS000302151
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
    • 67999-53-5
    • EN300-304294
    • DB-401633
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • SCHEMBL900095
    • AKOS015833101
    • CS-0268597
    • NSC-155661
    • 934-30-5
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
    • MFCD08899816
    • MFCD00213362
    • rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • 5-Norbornene-2-carboxylic acid, predominantly endo isomer
    • +Expand
    • MFCD00213362
    • FYGUSUBEMUKACF-RRKCRQDMSA-N
    • 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
    • C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O

Computed Properties

  • 138.068079557g/mol
  • 1
  • 2
  • 1
  • 138.068079557g/mol
  • 10
  • 195
  • 0
  • 3
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 37.3Ų

Experimental Properties

  • 40-44 °C
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c

exo-5-Norbornenecarboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003R17-100mg
exo-5-Norbornenecarboxylic acid
934-30-5 98%;RG
100mg
$42.00 2024-04-20
A2B Chem LLC
AB74203-50mg
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 95%
50mg
$60.00
Aaron
AR003R9J-100mg
exo-5-Norbornenecarboxylic acid
934-30-5 98%
100mg
$23.00 2024-07-18
abcr
AB403325-250 mg
rac-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5
250mg
€231.70 2023-06-17
Ambeed
A576295-5g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
5g
$689.0
Enamine
EN300-6486497-0.1g
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 95%
0.1g
$32.0
TRC
E231980-500mg
exo-5-Norbornenecarboxylic acid
934-30-5
500mg
$ 295.00 2022-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683300-5g
rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 98%
5g
¥9723.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01863-1g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
1g
¥1358.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
718149-1G
exo-5-Norbornenecarboxylic acid
934-30-5
1g
¥1150.43 2023-11-26

exo-5-Norbornenecarboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Water ;  19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 10, rt
1.5 Reagents: Iodine ,  Potassium iodide Solvents: Water ;  rt
Reference
DNA-polymer conjugates via the graft-through polymerisation of native DNA in water
Arkinstall, Lucy A.; Husband, Jonathan T.; Wilks, Thomas R.; Foster, Jeffrey C.; O'Reilly, Rachel K., Chemical Communications (Cambridge, 2021, 57(44), 5466-5469

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate ,  Iodine ,  Potassium iodide Solvents: Water
Reference
Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties
Price, Terry L.; Choi, U. Hyeok ; Schoonover, Daniel V.; Arunachalam, Murugan; Xie, Renxuan; et al, Macromolecules (Washington, 2019, 52(4), 1371-1388

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.0, rt
Reference
Stereoselective synthesis of exo-norbornene derivatives for resist materials
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Iodine ,  Potassium iodide Solvents: Water
Reference
Self-Sorting in Polymers
Burd, Caroline; Weck, Marcus, Macromolecules, 2005, 38(17), 7225-7230

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Reference
Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy
Radzinski, Scott C.; Foster, Jeffrey C.; Matson, John B., Macromolecular Rapid Communications, 2016, 37(7), 616-621

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Potassium iodide Catalysts: Iodine Solvents: Water ;  2 h, 0 °C; 12 h, rt
Reference
Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis
Naganna, Nimmashetti; Madhavan, Nandita, Organic Letters, 2013, 15(22), 5870-5873

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Reference
Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization
Pontrello, Jason K.; Allen, Matthew J.; Underbakke, Eric S.; Kiessling, Laura L., Journal of the American Chemical Society, 2005, 127(42), 14536-14537

Synthetic Circuit 9

Reaction Conditions
Reference
Structural requirements in the enzymic optical resolution of bicyclic esters using pig liver esterase
Klunder, A. J. H.; Van Gastel, F. J. C.; Zwanenburg, B., Tetrahedron Letters, 1988, 29(22), 2697-700

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydroquinone Solvents: Ethyl acetate ;  60 min, cooled; 12 h, reflux
Reference
Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification-insertion mechanism
Commarieu, Basile; Claverie, Jerome P., Chemical Science, 2015, 6(4), 2172-2181

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  overnight, rt
Reference
Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization
Senkum, Hathaithep; Gramlich, William M., Macromolecular Chemistry and Physics, 2020, 221(5),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine ,  Potassium iodide
Reference
Bottlebrush Polymer Synthesis by Ring-Opening Metathesis Polymerization: The Significance of the Anchor Group
Radzinski, Scott C.; Foster, Jeffrey C.; Chapleski, Robert C.; Troya, Diego; Matson, John B., Journal of the American Chemical Society, 2016, 138(22), 6998-7004

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  rt; 60 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, International Journal of Organic Chemistry, 2012, 2(1), 26-30

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Toluene ;  rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ;  12 h, rt → 70 °C
Reference
Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene
Anderson-Wile, Amelia M.; Coates, Geoffrey W.; Auriemma, Finizia; De Rosa, Claudio; Silvestre, Amelia, Macromolecules (Washington, 2012, 45(19), 7863-7877

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  50 °C
Reference
Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth
Rao N, Vijayakameswara; Kishore, Abhinoy; Sarkar, Santu; Das Sarma, Jayasri; Shunmugam, Raja, Biomacromolecules, 2012, 13(9), 2933-2944

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  -10 °C
Reference
In mold addition polymerization of norbornene-type monomers using group 10 metal complexes
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Reference
Asymmetric Diels-Alder reaction: design of chiral dienophiles
Choy, William; Reed, Lawrence A. III; Masamune, Satoru, Journal of Organic Chemistry, 1983, 48(7), 1137-9

Synthetic Circuit 18

Reaction Conditions
Reference
5R-(+)-2-norbornene-5-carboxylic acid
, USSR, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels
Kockelmann, Johannes; Stickdorn, Judith; Kasmi, Sabah; De Vrieze, Jana; Pieszka, Michaela; et al, Biomacromolecules, 2020, 21(6), 2246-2257

exo-5-Norbornenecarboxylic acid Raw materials

exo-5-Norbornenecarboxylic acid Preparation Products

exo-5-Norbornenecarboxylic acid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:934-30-5)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:934-30-5)
TANG SI LEI
15026964105
2881489226@qq.com

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